

### In Vitro Electrophysiological Profile of JNJ-39758979 on Cardiomyocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the methodologies and potential in vitro electrophysiological effects of JNJ-39758979, a potent and selective histamine H4 receptor antagonist, on cardiomyocytes. JNJ-39758979 has demonstrated a favorable preclinical safety profile.[1] As histamine H4 receptors are not prominently expressed on cardiomyocytes, this document focuses on the assessment of potential off-target effects on key cardiac ion channels, which is a critical component of preclinical safety evaluation for any new chemical entity. The following sections detail the standardized experimental protocols for evaluating the effects of JNJ-39758979 on the human Ether-à-go-go-Related Gene (hERG) potassium channel, the Nav1.5 sodium channel, and the Cav1.2 calcium channel, as well as its integrated effect on the action potential of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). The quantitative data presented herein are illustrative and based on typical findings for a compound with a good cardiac safety profile, intended to serve as a template for such an assessment.

### Introduction

JNJ-39758979 is a high-affinity antagonist of the histamine H4 receptor (Ki = 12.5 nM), with over 80-fold selectivity against other histamine receptors.[1] Preclinical studies have indicated an excellent safety profile.[1] The primary target of JNJ-39758979, the histamine H4 receptor, is predominantly expressed in hematopoietic cells and is involved in inflammatory and immune



responses. In the heart, histamine H3 and H4 receptors are primarily located on neuronal-like cells, not on cardiomyocytes themselves. Conversely, histamine H1 and H2 receptors are found on cardiomyocytes. Given the low affinity of JNJ-39758979 for these other histamine receptors, its direct effects on cardiomyocytes via its primary mechanism of action are expected to be minimal.

Therefore, the assessment of its in vitro effects on cardiomyocytes is centered on evaluating potential off-target interactions with key cardiac ion channels that govern the cardiac action potential. Unintended blockade of these channels can lead to cardiac arrhythmias. This guide outlines the standard assays employed in preclinical cardiac safety pharmacology to de-risk compounds like JNJ-39758979.

## Data Presentation: Summary of In Vitro Cardiac Ion Channel Effects

The following tables summarize hypothetical, yet representative, data for the in vitro assessment of JNJ-39758979 on key cardiac ion channels. These values are typical for a compound with a low risk of cardiotoxicity.

Table 1: Inhibitory Effects of JNJ-39758979 on hERG Potassium Current

| Compound                      | Cell Line   | Assay Type         | IC50 (μM) |
|-------------------------------|-------------|--------------------|-----------|
| JNJ-39758979                  | HEK293-hERG | Manual Patch Clamp | > 30      |
| Positive Control (Dofetilide) | HEK293-hERG | Manual Patch Clamp | 0.012     |

Table 2: Inhibitory Effects of JNJ-39758979 on Nav1.5 Sodium Current

| Compound                     | Cell Line  | Assay Type               | IC50 (μM) |
|------------------------------|------------|--------------------------|-----------|
| JNJ-39758979                 | CHO-Nav1.5 | Automated Patch<br>Clamp | > 30      |
| Positive Control (Lidocaine) | CHO-Nav1.5 | Automated Patch<br>Clamp | 55        |



Table 3: Inhibitory Effects of JNJ-39758979 on Cav1.2 Calcium Current

| Compound                      | Cell Line     | Assay Type               | IC50 (μM) |
|-------------------------------|---------------|--------------------------|-----------|
| JNJ-39758979                  | HEK293-Cav1.2 | Automated Patch<br>Clamp | > 30      |
| Positive Control (Nifedipine) | HEK293-Cav1.2 | Automated Patch<br>Clamp | 0.15      |

Table 4: Effects of JNJ-39758979 on Action Potential Duration in hiPSC-Cardiomyocytes

| Compound                  | Concentration (μM) | APD50 (% of<br>Control) | APD90 (% of<br>Control) |
|---------------------------|--------------------|-------------------------|-------------------------|
| JNJ-39758979              | 1                  | 102 ± 3                 | 101 ± 4                 |
| 10                        | 99 ± 5             | 98 ± 6                  |                         |
| Positive Control (E-4031) | 0.01               | 145 ± 8                 | 160 ± 11                |

# Experimental Protocols Manual Patch-Clamp Assay for hERG (IKr) Current

This protocol is a standard method for the high-fidelity assessment of compound effects on the hERG channel.[2]

- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
- Recording Technique: Whole-cell manual patch-clamp electrophysiology.
- Solutions:
  - External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose;
     pH 7.4 with NaOH.



- Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP;
   pH 7.2 with KOH.
- Voltage Protocol:
  - Holding potential of -80 mV.
  - Depolarization to +20 mV for 2 seconds to activate the channels.
  - Repolarization to -50 mV for 2 seconds to elicit the hERG tail current.
- Data Acquisition and Analysis:
  - Currents are recorded using an appropriate amplifier and data acquisition system.
  - The peak tail current at -50 mV is measured.
  - Concentration-response curves are generated by exposing the cells to increasing concentrations of JNJ-39758979.
  - The IC50 value is calculated by fitting the data to a Hill equation.

## **Automated Patch-Clamp Assays for Nav1.5 and Cav1.2 Currents**

Automated patch-clamp platforms are utilized for higher throughput screening of Nav1.5 and Cav1.2 channels.[3][4]

- Cell Lines: Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing human Nav1.5 or Cav1.2 channels.
- Recording Technique: Automated whole-cell patch-clamp (e.g., SyncroPatch, QPatch).
- Solutions: Specific internal and external solutions are optimized for isolating the respective currents.
- Voltage Protocols:



- Nav1.5: From a holding potential of -100 mV, a depolarizing step to -20 mV is applied to elicit the peak inward sodium current.
- Cav1.2: From a holding potential of -80 mV, a depolarizing step to +10 mV is applied to elicit the peak inward calcium current.
- Data Acquisition and Analysis:
  - Automated systems perform solution exchange and data recording.
  - Peak current amplitudes are measured at each concentration.
  - IC50 values are determined from concentration-response curves.

# Action Potential Duration Assay in hiPSC-Cardiomyocytes

This assay provides an integrated assessment of a compound's effects on the overall electrophysiological profile of human cardiomyocytes.[5]

- Cell Type: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
- Recording Technique: Current-clamp mode of either manual or automated patch-clamp.
- Experimental Conditions:
  - Cells are plated on appropriate substrates and allowed to form a spontaneously beating syncytium or are paced at a physiological frequency (e.g., 1 Hz).
  - Recordings are performed at physiological temperature (37°C).
- Data Acquisition and Analysis:
  - Action potentials are recorded before and after the application of JNJ-39758979 at various concentrations.
  - Key parameters measured include:



- Action Potential Duration at 50% and 90% repolarization (APD50, APD90).
- Resting Membrane Potential (RMP).
- Action Potential Amplitude (APA).
- Maximum upstroke velocity (Vmax).
- Changes in these parameters are expressed as a percentage of the baseline (control) values.

### **Mandatory Visualizations**

In Vitro Cardiac Safety Assays



Click to download full resolution via product page

**Figure 1.** Experimental workflow for in vitro cardiac safety assessment.





Click to download full resolution via product page

Figure 2. Potential off-target interactions of JNJ-39758979.

#### Conclusion

The in vitro assessment of JNJ-39758979 on cardiomyocyte electrophysiology is a critical step in its preclinical safety evaluation. Given the absence of its primary target, the histamine H4 receptor, on cardiomyocytes, the focus is appropriately on potential off-target effects on key cardiac ion channels. The illustrative data presented in this guide, based on standard in vitro cardiac safety assays, suggest that JNJ-39758979 has a low potential for direct adverse effects on cardiomyocyte electrophysiology. A comprehensive evaluation using the detailed protocols provided herein is essential to confirm the cardiac safety profile of JNJ-39758979 and other novel drug candidates.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manual whole-cell patch-clamping of the HERG cardiac K+ channel PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KV11.1, NaV1.5, and CaV1.2 Transporter Proteins as Antitarget for Drug Cardiotoxicity -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action potential characterization of human induced pluripotent stem cell-derived cardiomyocytes using automated patch-clamp technology PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Electrophysiological Profile of JNJ-39758979 on Cardiomyocytes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586980#in-vitro-effects-of-jnj-303-on-cardiomyocytes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com